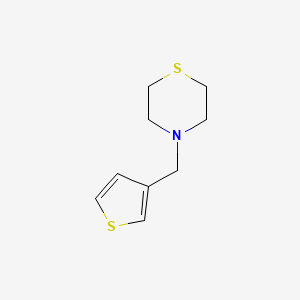

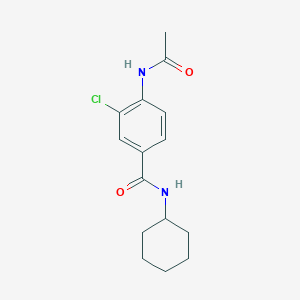

![molecular formula C15H17NO4 B5788444 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The structure suggests that it might have interesting chemical and biological properties, similar to other coumarin derivatives .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy . The presence of the chromene and acetamide groups would result in specific signals in the NMR spectrum .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich chromene ring and the acetamide group. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis of Photoactive Cellulose Derivatives

This compound has been used in the synthesis of photoactive cellulose derivatives . The process involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The resulting water-soluble polyelectrolytes, decorated with high amounts of photochemically active chromene moieties, can be used to control the properties of new polysaccharide derivatives .

Design of Smart Materials

The photochemistry of these photoactive cellulose derivatives can be used to design smart materials . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be studied and manipulated to create materials with specific properties .

Antimicrobial Activity

Some new coumarin derivatives synthesized using this compound have shown significant antimicrobial activity . These newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Synthesis of Fluorinated Coumarins

This compound can be used in the synthesis of fluorinated coumarins . These fluorinated coumarins have shown excellent anti-inflammatory and potential anti-bacterial and anti-fungal activities .

Inhibitors of Bacterial DNA Gyrase

The coumarins synthesized using this compound have been found to be potent inhibitors of bacterial DNA gyrase . This makes them of interest in the development of new antibiotics .

Synthesis of Rhodamine Derivatives

This compound can be used in the synthesis of rhodamine derivatives . These derivatives can be used in various applications, including as dyes and in fluorescence microscopy .

Mecanismo De Acción

Target of Action

The compound 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a derivative of coumarin . Coumarin derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory , and dopamine D2 receptor antagonistic activity . Therefore, the primary targets of this compound could be microbial cells, inflammatory pathways, and dopamine D2 receptors.

Mode of Action

Based on its structural similarity to other coumarin derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity . For instance, as a dopamine D2 receptor antagonist, it may bind to these receptors and prevent the action of dopamine, a neurotransmitter .

Biochemical Pathways

The compound may affect various biochemical pathways. As an antimicrobial agent, it could disrupt essential processes in microbial cells, leading to their death . As an anti-inflammatory agent, it may inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response . As a dopamine D2 receptor antagonist, it could modulate dopaminergic signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, as an antimicrobial agent, it could lead to the death of microbial cells . As an anti-inflammatory agent, it could reduce inflammation and associated symptoms . As a dopamine D2 receptor antagonist, it could alter neuronal signaling and potentially influence behavior .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(17)16(2)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWFPFPTVEEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

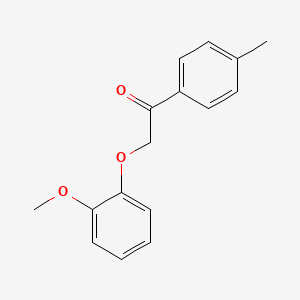

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)

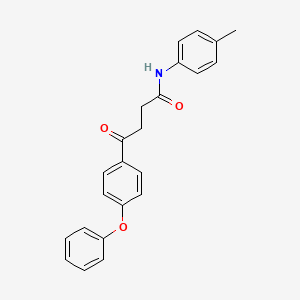

![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)

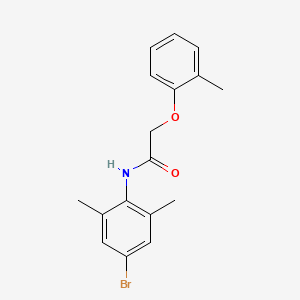

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)

![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)

![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)

![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)